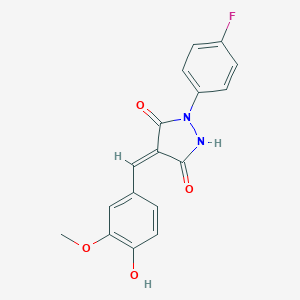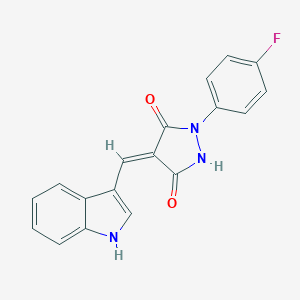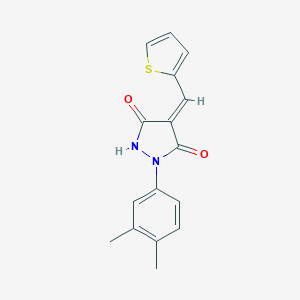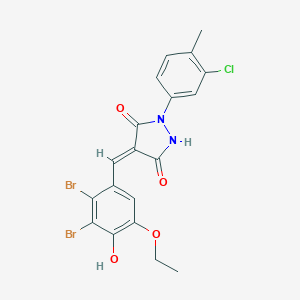![molecular formula C23H27N5O2S B301667 N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301667.png)
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide, also known as DAS181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections.
Wirkmechanismus
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide works by cleaving sialic acid receptors on the surface of respiratory epithelial cells, which prevents viral attachment and entry into host cells. This mechanism of action is unique compared to other antiviral drugs that target viral replication or release.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to reduce viral load and improve clinical outcomes in patients with respiratory viral infections. It also has a favorable safety profile with no significant adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is its broad-spectrum antiviral activity against multiple respiratory viruses. However, its complex synthesis method and high cost may limit its use in laboratory experiments.
Zukünftige Richtungen
Future research on N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide could focus on optimizing its synthesis method to reduce costs and increase yield. Additionally, further studies could investigate its potential use in combination with other antiviral drugs or as a prophylactic treatment for respiratory viral infections. Overall, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide shows great potential as a novel antiviral drug with unique mechanisms of action and broad-spectrum activity against respiratory viruses.
Synthesemethoden
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is synthesized through a multistep process that involves the coupling of a triazole-containing intermediate with a benzamide derivative. The synthesis method is complex and requires several purification steps to obtain pure N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus. In preclinical studies, N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has shown potent antiviral activity against these viruses, both in vitro and in vivo. Clinical trials have also demonstrated the safety and efficacy of N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide in treating respiratory viral infections.
Eigenschaften
Produktname |
N-[1-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide |
|---|---|
Molekularformel |
C23H27N5O2S |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
N-[1-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H27N5O2S/c1-5-28-21(17(4)24-22(30)18-9-7-6-8-10-18)26-27-23(28)31-14-20(29)25-19-12-11-15(2)13-16(19)3/h6-13,17H,5,14H2,1-4H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
AHFVECLTJUYTHG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C(C)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)





![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)


